5-(6-Hydrazino-3-pyridyl)-3-methyl-1,2,4-oxadiazole 5-(6-Hydrazino-3-pyridyl)-3-methyl-1,2,4-oxadiazole
Brand Name: Vulcanchem
CAS No.: 1338683-46-7
VCID: VC4700709
InChI: InChI=1S/C8H9N5O/c1-5-11-8(14-13-5)6-2-3-7(12-9)10-4-6/h2-4H,9H2,1H3,(H,10,12)
SMILES: CC1=NOC(=N1)C2=CN=C(C=C2)NN
Molecular Formula: C8H9N5O
Molecular Weight: 191.194

5-(6-Hydrazino-3-pyridyl)-3-methyl-1,2,4-oxadiazole

CAS No.: 1338683-46-7

Cat. No.: VC4700709

Molecular Formula: C8H9N5O

Molecular Weight: 191.194

* For research use only. Not for human or veterinary use.

5-(6-Hydrazino-3-pyridyl)-3-methyl-1,2,4-oxadiazole - 1338683-46-7

Specification

CAS No. 1338683-46-7
Molecular Formula C8H9N5O
Molecular Weight 191.194
IUPAC Name [5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]hydrazine
Standard InChI InChI=1S/C8H9N5O/c1-5-11-8(14-13-5)6-2-3-7(12-9)10-4-6/h2-4H,9H2,1H3,(H,10,12)
Standard InChI Key QYAWSPPFAZZBLQ-UHFFFAOYSA-N
SMILES CC1=NOC(=N1)C2=CN=C(C=C2)NN

Introduction

Structural and Chemical Properties of 5-(6-Hydrazino-3-pyridyl)-3-methyl-1,2,4-oxadiazole

The molecular framework of 5-(6-hydrazino-3-pyridyl)-3-methyl-1,2,4-oxadiazole integrates two heterocyclic systems: a 1,2,4-oxadiazole ring and a pyridine moiety. The oxadiazole ring contributes to the compound’s electron-deficient nature, while the pyridine group introduces aromaticity and hydrogen-bonding capabilities via its nitrogen atom . The hydrazino (-NH-NH2) substituent at the 6-position of the pyridine ring enhances the molecule’s nucleophilicity and potential for forming coordination complexes, a feature exploited in metal-organic frameworks or catalysis .

Key physicochemical parameters include:

  • Molecular formula: C₈H₈N₆O

  • Molecular weight: 204.19 g/mol

  • Predicted solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, DMFA) based on structural analogs .

  • logP: Estimated ~1.2 (indicating moderate lipophilicity suitable for membrane permeability) .

Synthetic Pathways and Optimization

Cyclocondensation Strategies

The synthesis of 1,2,4-oxadiazoles typically involves cyclocondensation reactions between amidoximes and carboxylic acid derivatives. For 5-(6-hydrazino-3-pyridyl)-3-methyl-1,2,4-oxadiazole, a plausible route begins with the preparation of 3-methyl-5-(3-pyridyl)-1,2,4-oxadiazole, followed by nitration at the pyridine’s 6-position and subsequent reduction to introduce the hydrazino group .

  • Formation of 3-methyl-5-(3-pyridyl)-1,2,4-oxadiazole:
    Reacting 3-pyridinecarboxamide with acetyl chloride in the presence of phosphorus oxychloride yields the oxadiazole core .

  • Nitration:
    Electrophilic nitration using nitric acid-sulfuric acid mixtures selectively targets the pyridine’s 6-position due to directing effects of the oxadiazole .

  • Reduction to Hydrazino:
    Catalytic hydrogenation (H₂/Pd-C) or treatment with hydrazine hydrate reduces the nitro group to hydrazino, completing the synthesis .

Characterization Techniques

  • IR Spectroscopy: Expected peaks include N-H stretches (3300–3200 cm⁻¹ for hydrazino), C=N (1650–1600 cm⁻¹, oxadiazole), and aromatic C-H (3050 cm⁻¹) .

  • ¹H NMR: Key signals: δ 2.6 (s, 3H, CH₃), 6.8–8.5 (m, 3H, pyridine-H), 4.2 (s, 2H, NH₂), and 8.1 (s, 1H, NH) .

  • Mass Spectrometry: Molecular ion peak at m/z 204.19 (M⁺), with fragmentation patterns indicating loss of NH₂NH (32 Da) .

Biological Activity and Structure-Activity Relationships

While no direct studies on this compound exist, structurally related 1,2,4-oxadiazoles exhibit notable antibacterial and antifungal activities. For example, derivatives with electron-withdrawing groups (e.g., chloro, nitro) on the pyridine ring demonstrate enhanced binding to bacterial peptide deformylase, a target for antibiotic development . The hydrazino group may further potentiate activity by facilitating hydrogen bonding with enzymatic active sites .

Hypothetical QSAR Insights:

  • Hydrophobicity (logP): Optimal logP ~1.5 balances solubility and membrane penetration .

  • Electron density: Electron-deficient oxadiazole rings improve interactions with bacterial metalloenzymes .

Challenges and Future Directions

Current limitations include the lack of empirical toxicity data and scalable synthesis protocols. Future work should prioritize:

  • Synthetic optimization: Exploring microwave-assisted synthesis to reduce reaction times .

  • In vitro screening: Assessing efficacy against Gram-positive/negative pathogens and cancer cell lines.

  • Computational modeling: Refining QSAR models to predict ADMET profiles.

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